7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a quinazolinone derivative featuring a fused [1,3]dioxolo ring system and a 1,2,4-oxadiazole substituent. Its structure includes:
- A quinazolin-8-one core, a heterocyclic scaffold known for diverse pharmacological applications.
- A methyl group at position 7, which may enhance metabolic stability.
- A sulfanyl bridge at position 6, linking the quinazolinone to a 3-(2-methylphenyl)-1,2,4-oxadiazole moiety. The oxadiazole ring contributes to π-π stacking interactions and improved lipophilicity.
The compound’s synthesis likely involves multi-step reactions, including cyclization of the oxadiazole ring and nucleophilic substitution to introduce the sulfanyl group.
Properties
IUPAC Name |
7-methyl-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-11-5-3-4-6-12(11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKFHDGXBIROQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or methyl groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exhibit significant anticancer properties. For instance, derivatives of quinazolinone have been shown to induce apoptosis in cancer cell lines such as DLD-1 and HT-29. The mechanism often involves the activation of caspase pathways independent of p53 status, suggesting a potential for use in cancers resistant to conventional therapies .
Antimicrobial Properties
The oxadiazole moiety in this compound is known for its antimicrobial activity. Studies have demonstrated that similar oxadiazole derivatives possess broad-spectrum antimicrobial effects against various bacterial strains. This suggests that the compound could be explored for developing new antimicrobial agents .
Synthesis Techniques
The synthesis of this compound involves multiple steps:
- Formation of the quinazolinone core.
- Introduction of the dioxolo ring.
- Attachment of the oxadiazole moiety.
These steps require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .
Structural Comparisons
The compound can be compared with other quinazolinone derivatives and oxadiazole-containing molecules to evaluate differences in biological activity and chemical properties. This comparative analysis can help identify structural features essential for specific activities .
Case Studies
Several case studies have documented the biological activity of related compounds:
Mechanism of Action
The mechanism of action of 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related quinazoline derivatives:
Key Observations
Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole substituent differs from the 1,2,4-triazole in Mohamed’s derivatives . The dioxolo ring in the target compound is absent in triazoloquinazoline derivatives, which may alter π-π interactions in biological targets.
Synthetic Approaches: Mohamed’s work uses chloroesters or cinnamoyl chloride for substitution, similar to the likely sulfanyl bridge introduction in the target compound. Both require polar aprotic solvents (e.g., DMF) and heating. In contrast, pyrazole-thiophene hybrids employ malononitrile or ethyl cyanoacetate, highlighting divergent strategies for heterocyclic functionalization.
Pharmacological Implications :
- The sulfanyl group in the target compound may enhance redox activity or metal chelation, unlike the ester or cinnamoyl groups in Mohamed’s derivatives, which prioritize hydrolytic stability or aromatic interactions.
- Triazoloquinazolines (e.g., Compound 8 ) are often explored for anticancer activity, while oxadiazole-containing compounds are studied for antimicrobial or anti-inflammatory effects due to their electron-deficient rings.
Physicochemical Properties: The target compound’s 2-methylphenyl-oxadiazole group increases lipophilicity (logP ~3.5 estimated), compared to triazoloquinazolines with polar ester groups (logP ~2.0–2.5). This could influence blood-brain barrier penetration or oral bioavailability. The dioxolo ring may reduce aqueous solubility relative to non-fused quinazoline derivatives.
Research Findings and Data Gaps
- Biological Activity : While Mohamed’s derivatives show promise in preliminary assays (e.g., kinase inhibition), the target compound’s oxadiazole and dioxolo motifs suggest unique targets, such as cyclooxygenase or bacterial efflux pumps.
- Stability : Oxadiazoles are generally resistant to hydrolysis compared to esters in Compounds 8a/8b , but the sulfanyl bridge may pose oxidative degradation risks.
Biological Activity
The compound 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates a quinazolinone core, an oxadiazole moiety, and a dioxolo ring, which may confer unique pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.43 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Core Structure | Quinazolinone |
| Functional Groups | Oxadiazole, Dioxolo |
| Molecular Weight | 396.43 g/mol |
| IUPAC Name | This compound |
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of this compound.
In Vitro Studies
In vitro assays have demonstrated that compounds containing oxadiazole moieties can exhibit significant inhibitory effects on various enzymes and pathways relevant to disease states:
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition :
Compound ID GSK-3α Inhibition (%) GSK-3β Inhibition (%) Compound A 80 45 Compound B 36 0 - Anticancer Activity :
In Vivo Studies
While in vitro studies provide initial insights into the biological activity of this compound, in vivo studies are essential for understanding its therapeutic potential:
-
Pharmacokinetics :
- Initial pharmacokinetic profiling indicates that structural modifications can affect absorption and distribution characteristics . The safety profile at varying dosages is critical for further development.
- Efficacy Testing :
The mechanism of action involves interaction with specific molecular targets within cells. The unique structural attributes allow for binding to proteins or enzymes that regulate critical pathways:
- Binding Affinity : The presence of the oxadiazole moiety may facilitate interactions with nucleophilic sites on target proteins.
Q & A
Q. What cross-disciplinary approaches enhance structural characterization of novel polymorphs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
